molecular formula C10H7BrFN B11870986 8-Bromo-7-fluoro-4-methylquinoline

8-Bromo-7-fluoro-4-methylquinoline

Cat. No.: B11870986
M. Wt: 240.07 g/mol
InChI Key: ICTXUDCCZBNPFB-UHFFFAOYSA-N
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Description

8-Bromo-7-fluoro-4-methylquinoline (CAS 1420794-52-0) is a halogenated quinoline derivative of high interest in medicinal chemistry and drug discovery research. With the molecular formula C10H7BrFN and a molecular weight of 240.07 , this compound serves as a versatile chemical building block. The strategic bromo and fluoro substituents on the quinoline core make it a valuable intermediate for further functionalization via cross-coupling reactions and the synthesis of more complex molecular architectures . Quinoline scaffolds are frequently investigated for their biological activity. Research into similar 8-hydroxyquinoline compounds has identified them as potent inhibitors of catechol O-methyltransferase (COMT), a key enzyme in dopamine metabolism, with potential applications in neuroscience research for disorders like Parkinson's disease and schizophrenia . The specific substitution pattern of this compound suggests its potential utility in optimizing the metabolic stability and potency of quinoline-based pharmacophores . This product is intended for research purposes as a key synthetic intermediate in the development of potential therapeutic agents, particularly for central nervous system targets . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7BrFN

Molecular Weight

240.07 g/mol

IUPAC Name

8-bromo-7-fluoro-4-methylquinoline

InChI

InChI=1S/C10H7BrFN/c1-6-4-5-13-10-7(6)2-3-8(12)9(10)11/h2-5H,1H3

InChI Key

ICTXUDCCZBNPFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=C(C2=NC=C1)Br)F

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 8 Bromo 7 Fluoro 4 Methylquinoline and Analogous Systems

Foundational Quinoline (B57606) Synthesis Approaches

The quinoline scaffold is a cornerstone of many synthetic compounds, and its construction has been achieved through several named reactions for over a century. These methods typically involve the condensation and cyclization of anilines with carbonyl compounds.

Classic Cyclization Reactions

Four primary methods have historically been employed for the synthesis of the quinoline ring system: the Skraup, Friedländer, Combes, and Doebner-von Miller reactions.

The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. chemicalbook.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline.

The Friedländer synthesis provides a route to quinolines through the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by either acids or bases. wikipedia.orgorganic-chemistry.org

The Combes quinoline synthesis utilizes the reaction of an aniline with a β-diketone in the presence of an acid catalyst. wikipedia.orgwikiwand.com The reaction forms a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to yield the quinoline. wikipedia.org The regioselectivity of the Combes synthesis can be influenced by the substituents on both the aniline and the β-diketone. wikipedia.org

The Doebner-von Miller reaction is a versatile method for quinoline synthesis that involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone, often generated in situ from the acid-catalyzed self-condensation of an aldehyde. wikipedia.orgiipseries.org This reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and may also employ a Lewis acid catalyst. wikipedia.org A proposed mechanism involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation to furnish the quinoline ring. wikipedia.org For the synthesis of 4-methylquinolines, crotonaldehyde (B89634) (or its precursor, acetaldehyde) is a common reactant. iipseries.org

Table 1: Overview of Classic Quinoline Syntheses

Reaction NameReactantsKey Reagents/ConditionsProduct Type
SkraupAniline, GlycerolH₂SO₄, Oxidizing agent (e.g., Nitrobenzene)Quinoline
Friedländer2-Aminobenzaldehyde/ketone, Aldehyde/Ketone with α-methylene groupAcid or Base catalystSubstituted Quinolines
CombesAniline, β-DiketoneAcid catalyst (e.g., H₂SO₄)Substituted Quinolines
Doebner-von MillerAniline, α,β-Unsaturated aldehyde/ketoneStrong acid (e.g., HCl, H₂SO₄)Substituted Quinolines

Regioselective Synthesis of Brominated and Fluorinated Quinoline Scaffolds

The introduction of bromine and fluorine atoms onto the quinoline ring requires careful consideration of regioselectivity. Both direct and indirect methods are employed to achieve the desired substitution pattern.

Direct Halogenation Protocols

Direct halogenation of a pre-formed quinoline ring is a common strategy, with the choice of halogenating agent and reaction conditions being crucial for controlling the position of the incoming halogen.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of aromatic and heterocyclic compounds. researchgate.net It serves as a source of electrophilic bromine and can be used under various conditions to achieve regioselective bromination. The bromination of quinolines with NBS often occurs at electron-rich positions of the benzene (B151609) ring. For instance, the bromination of 8-substituted quinolines has been studied, with the position of bromination being influenced by the nature of the substituent at the 8-position.

Elemental bromine (Br₂) is another common reagent for the bromination of quinolines. The reaction typically proceeds via electrophilic aromatic substitution and can be influenced by the solvent and the presence of a catalyst. For example, the bromination of 8-hydroxyquinoline (B1678124) with Br₂ can lead to the formation of 5,7-dibromo-8-hydroxyquinoline. researchgate.net

Table 2: Direct Bromination of Quinolines

Brominating AgentSubstrate ExampleProduct ExampleReference
N-Bromosuccinimide (NBS)8-Substituted QuinolinesBrominated 8-Substituted Quinolines researchgate.net
Bromine (Br₂)8-Hydroxyquinoline5,7-Dibromo-8-hydroxyquinoline researchgate.net

The introduction of fluorine onto a quinoline ring often requires specialized reagents due to the high reactivity of elemental fluorine. While not directly applicable to the synthesis of 8-bromo-7-fluoro-4-methylquinoline from a pre-brominated substrate, methods for the synthesis of fluorinated quinolines are relevant. For example, a patent describes the use of tribromofluoromethane (B1329301) as a source for both bromine and fluorine in the synthesis of 4-bromo-2-fluoroquinoline derivatives from 2-alkynyl anilines.

Indirect Halogenation Methods (e.g., Nitration-Sandmeyer Approach)

An indirect yet powerful method for introducing a halogen atom onto an aromatic ring is the Sandmeyer reaction. mdpi.com This two-step process involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then treated with a copper(I) halide to install the corresponding halogen.

For the synthesis of this compound, a plausible route would involve the synthesis of 7-fluoro-4-methylquinolin-8-amine. This intermediate could then undergo a Sandmeyer reaction. The diazotization would be carried out using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), followed by treatment with copper(I) bromide to introduce the bromine atom at the 8-position. This method offers high regioselectivity, as the position of the bromine atom is determined by the initial position of the amino group.

A similar strategy has been described for the synthesis of 8-bromoisoquinoline, where 8-aminoisoquinoline (B1282671) is converted to the target compound via diazotization and subsequent reaction with copper(I) bromide. mdpi.com

Methodological Optimization for Enhanced Yield and Positional Selectivity

Optimizing the synthesis of complex quinolines is crucial for maximizing product yield and ensuring high regioselectivity, thereby minimizing the formation of unwanted isomers and byproducts. researchgate.netijpsjournal.com

The choice of solvent and reaction temperature is paramount in quinoline synthesis. Different solvent systems can profoundly affect reaction rates and, in some cases, the regiochemical outcome. For example, in the synthesis of substituted quinolines, polar aprotic solvents like dimethylformamide (DMF) are often employed. The synthesis of 8-methoxyquinoline (B1362559) derivatives has been successfully carried out in DMF, utilizing sodium hydride for O-methylation reactions under anhydrous conditions. researchgate.net In contrast, other syntheses may benefit from less polar solvents like tetrahydrofuran (B95107) (THF) or even solvent-free conditions, which align with the principles of green chemistry. rsc.orgcam.ac.uk

Temperature control is equally critical. Friedländer annulation, a common method for quinoline synthesis, is often performed at elevated temperatures, such as at the reflux temperature of ethanol (B145695) (78 °C), to drive the reaction to completion. researchgate.net However, for certain sensitive substrates or catalytic systems, lower temperatures may be required to prevent side reactions or catalyst decomposition. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of reactants and products.

Table 1: General Influence of Solvents on Quinoline Synthesis

Solvent System Typical Use Case Potential Advantages Potential Disadvantages
DMF Reactions involving polar reagents or intermediates; O-methylation. researchgate.net High solubility for many reagents; can accelerate reactions. High boiling point can make removal difficult; potential for side reactions.
THF Organometallic reactions; reactions requiring a less polar medium. cam.ac.uk Lower boiling point for easier removal; good for stabilizing certain intermediates. Lower solubility for some polar salts.
Ethanol Friedländer synthesis; reactions with acid or base catalysis. researchgate.netrsc.org Good solvent for many starting materials; can participate in the reaction (e.g., as a proton source). Can lead to side reactions (e.g., ether formation) at high temperatures.
Acetonitrile Catalyst screening; general synthesis. researchgate.net Relatively inert; good for a wide range of temperatures. Can be more toxic than other solvents.
Solvent-Free Green chemistry protocols; microwave-assisted synthesis. rsc.orgjocpr.com Reduced waste; often faster reaction times; simplified workup. Not suitable for all reaction types; potential for localized overheating.

This table presents generalized findings from various quinoline synthesis studies and is for illustrative purposes.

Precise control over the stoichiometry of reactants is essential to prevent the formation of undesired byproducts. A pertinent example is the bromination of the quinoline ring. When synthesizing a monobrominated quinoline, the addition of excess brominating agent can easily lead to over-bromination, yielding di- or even tri-brominated products.

A reinvestigation into the bromination of 8-substituted quinolines highlighted this challenge. The bromination of 8-hydroxyquinoline and 8-aminoquinoline, for instance, yielded a mixture of mono- and dibromo derivatives (e.g., 5,7-dibromo-8-hydroxyquinoline). researchgate.net In contrast, the bromination of 8-methoxyquinoline produced the 5-bromo-8-methoxyquinoline (B186703) as the sole product, demonstrating the powerful directing effect of the C-8 substituent. researchgate.net To achieve the desired this compound, the synthetic strategy must account for the activating/deactivating and directing effects of the existing fluoro and methyl groups to prevent bromination at other positions, such as C-5. Careful, dropwise addition of a limited amount of the brominating agent (e.g., Br₂ or N-bromosuccinimide) at controlled temperatures is a standard technique to minimize such side reactions. researchgate.net

Continuous flow chemistry has emerged as a powerful technology for the synthesis of quinolines, offering significant advantages in scalability, safety, and process control over traditional batch methods. acs.orgucd.ie Flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. vapourtec.com

This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. For example, a continuous photochemical process has been developed for the synthesis of various quinoline products through a tandem photoisomerization-cyclization cascade, achieving high yields and throughputs of over one gram per hour. ucd.ieresearchgate.net The ability to rapidly screen and optimize reaction conditions makes flow chemistry an ideal platform for developing robust and scalable syntheses of complex targets like this compound. acs.orgresearchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Quinolines

Feature Batch Synthesis Continuous Flow Synthesis
Scalability Often challenging; requires larger vessels and poses safety risks. More straightforward; scaling up is achieved by running the system for longer. ucd.ie
Safety Handling of hazardous reagents or exothermic reactions can be dangerous on a large scale. Improved safety due to small reaction volumes at any given time; better heat dissipation. acs.org
Process Control Difficult to maintain uniform temperature and mixing, especially in large volumes. Precise control over temperature, pressure, and residence time. vapourtec.com
Yield & Purity Can be lower due to side reactions and lack of precise control. Often higher yields and purity due to optimized and uniform conditions. researchgate.net
Optimization Speed Slow, as each parameter change requires a new batch reaction. Rapid optimization by systematically varying flow rates and conditions. acs.org

This table summarizes general advantages of continuous flow chemistry as reported in the literature.

Chemical Transformations and Derivatization of this compound and Related Intermediates

The halogen substituents on the this compound ring are not merely static decorations; they are functional handles that open the door to a wide array of chemical transformations, allowing for the synthesis of diverse derivatives.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a key transformation for halo-substituted quinolines. The reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. For an SₙAr reaction to proceed, the aromatic ring must be "activated" by the presence of electron-withdrawing groups. youtube.com

In the case of this compound, both the nitrogen atom in the quinoline ring and the electronegative fluorine atom act as activating features. The fluorine atom at the C-7 position is a particularly good leaving group for SₙAr reactions, a phenomenon known as the "element effect," where fluoride's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.comnih.gov

Studies on related halo-heterocycles provide a strong precedent for this reactivity. For instance, 8-fluoro-3,4-dihydroisoquinoline (B12937770) readily undergoes nucleophilic substitution at the C-8 position with various amines (morpholine, pyrrolidine) when heated in a sealed tube, displacing the fluoride (B91410) ion. mdpi.com This demonstrates the viability of using nucleophiles to displace the fluorine atom in this compound. The bromine at C-8 is generally a less effective leaving group than fluorine in SₙAr reactions under conditions where the initial nucleophilic attack is the rate-determining step. youtube.com This differential reactivity could potentially allow for selective substitution at the C-7 position, leaving the C-8 bromine intact for subsequent, different chemical transformations like cross-coupling reactions.

Oxidation and Reduction Reactions of the Quinoline Nucleus

The quinoline ring system is susceptible to both oxidation and reduction, allowing for significant structural modifications. These reactions can alter the aromaticity and introduce new functional groups.

Oxidation Reactions: The quinoline nucleus exhibits high resistance to oxidation; however, under vigorous conditions, the benzene ring can be cleaved. pharmaguideline.com For instance, treatment with strong oxidizing agents like alkaline potassium permanganate (B83412) (KMnO₄) can open the benzene portion of the ring, yielding a pyridine-2,3-dicarboxylic acid (quinolinic acid). pharmaguideline.comwikipedia.orgyoutube.com The methyl group at the C-4 position of this compound can also be a site for oxidation. Methylquinolines can be oxidized to the corresponding quinolinecarboxylic acids. acs.org For example, nickel peroxide has been used to oxidize methylquinoline carboxylic acids to quinoline-2,3-dicarboxylic acid in high yield. tandfonline.comtandfonline.com Enzymatic oxidation represents a greener alternative, often providing high regioselectivity under mild conditions. rsc.org Quinoline 2-oxidoreductases, for example, can hydroxylate the C-2 position, which then tautomerizes to the corresponding lactam. rsc.org

Reduction Reactions: Reduction of the quinoline nucleus typically affects the nitrogen-containing pyridine (B92270) ring. Catalytic hydrogenation is a common method for this transformation. Depending on the catalyst and conditions, either partial or complete reduction can be achieved. Mild reduction with tin and hydrochloric acid or catalytic hydrogenation over palladium or platinum can selectively reduce the pyridine ring to afford 1,2,3,4-tetrahydroquinoline (B108954) derivatives. pharmaguideline.comyoutube.comuop.edu.pk Cobalt-based catalysts have also been employed for the heterogeneous hydrogenation of quinolines to the corresponding 1,2,3,4-tetrahydroquinolines. thieme-connect.comnih.gov This selective reduction of the pyridine ring is a valuable strategy for creating non-planar, saturated heterocyclic structures from aromatic precursors. nih.gov

Furthermore, specific functional groups on the quinoline ring can be selectively reduced. For example, nitroquinolines are readily reduced to the corresponding aminoquinolines using various reagents, such as CuO with hydrazine (B178648) monohydrate, a process useful for installing amine functionalities. acs.orgresearchgate.net This transformation proceeds through a one-electron reduction to a nitro radical anion, which under anoxic conditions is further reduced to the amine. nih.gov

Transition Metal-Catalyzed Cross-Coupling Methodologies

The carbon-bromine bond at the C-8 position of this compound is an ideal site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of complex derivatives.

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction that couples an organoboron species with an organic halide. youtube.comlibretexts.org For analogues of the target compound, such as 8-bromoquinoline (B100496), this reaction provides an efficient route to synthesize 8-arylquinolines. youtube.com The reaction is tolerant of a wide range of functional groups and typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. yonedalabs.com The reactivity of the halide partner generally follows the trend I > Br > OTf >> Cl. fishersci.co.uk Various palladium sources, such as Pd(OAc)₂, Pd(PPh₃)₄, and pre-catalysts like Pd(dppf)Cl₂, can be used. fishersci.co.ukresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Bromo-Heterocycles
Aryl HalideBoronic Acid/EsterCatalyst/LigandBaseSolventConditionsYieldReference
6-Bromoquinoline1-Naphthalenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100 °C, 18 h78% thieme-connect.com
Quinoline-8-yl BromideArylboronic acidPd(OAc)₂ / n-BuPAd₂K₃PO₄Toluene100 °CUp to 98% youtube.com
Aryl BromideArylboronic esterPd(dppf)Cl₂Na₂CO₃Toluene/H₂OReflux84% researchgate.net
6-Bromoquinolineπ-deficient heteroaryl boronic esterCataCXium A / Pd(OAc)₂TMSOK / Trimethyl borateDMERT, 5-10 minHigh google.com

The Heck (or Mizoroki-Heck) reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. acs.orgwikipedia.orglibretexts.org This reaction is a powerful method for C-C bond formation and typically exhibits high trans selectivity. organic-chemistry.org The reaction is catalyzed by palladium complexes such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), often supported by phosphine ligands. wikipedia.org While highly effective, the reaction can sometimes require high temperatures, and challenges such as dehalogenation of the aryl bromide can occur. researchgate.netnih.gov

Table 2: General Conditions for Heck Coupling of Aryl Bromides
Aryl HalideAlkeneCatalystBaseSolventConditionsReference
Aryl BromidesStyrenePd(OAc)₂ / Tetrahydropyrimidinium saltK₂CO₃H₂O/DMF80-120 °C nih.gov
Aryl Bromidesn-Butyl acrylatePd(OAc)₂ / PPh₃NEt₃DMF140 °C researchgate.net
3-BromoindazolesVarious olefinsPd(OAc)₂ / PPh₃NaOAcBall-milling700 rpm researchgate.net

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is exceptionally useful for the formation of C(sp²)-C(sp) bonds, leading to arylalkynes and conjugated enynes. libretexts.org The reaction proceeds under mild conditions and has been applied to a wide variety of substrates, including complex N-heterocycles like 8-bromoguanosine. wikipedia.orgnih.gov The reactivity order for the halide is I > Br > Cl. wikipedia.org While the classic system uses a Pd/Cu co-catalyst, copper-free versions have also been developed. pitt.edu

Table 3: Catalyst Systems for Sonogashira Coupling of Aryl Bromides
Aryl HalideAlkyneCatalyst SystemBaseSolventConditionsReference
8-BromoguanosinePhenylacetylenePdCl₂(PPh₃)₂ / CuIAmberlite IRA-67DMFNot specified nih.gov
Aryl BromidesTerminal AlkynesPd(PPh₃)₄ / CuIAmine (e.g., NEt₃)Anhydrous, AnaerobicRT to moderate heat organic-chemistry.org
Aryl BromidesTerminal AlkynesPd(OAc)₂ / HandaPhosAmineWaterMild Conditions researchgate.net
5-BromoindolePhenylacetylenePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100 °C researchgate.net

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org It is a versatile C-C bond-forming reaction with a broad scope for both the electrophile (aryl, vinyl halides) and the organotin reagent. libretexts.org Heterocyclic compounds are viable substrates, and the reaction has been used to functionalize purines and pyridinium (B92312) salts. wikipedia.orgresearchgate.net While the toxicity of organotin reagents is a drawback, the stability of these reagents in air and moisture makes the method synthetically accessible. organic-chemistry.org The development of advanced phosphine ligands has allowed for milder reaction conditions and the inclusion of less reactive halides like aryl chlorides. orgsyn.org

Beyond cross-coupling, the bromine atom on the quinoline ring can be used to generate organometallic reagents for further functionalization. The bromine-magnesium exchange reaction can convert the 8-bromoquinoline derivative into a Grignard reagent (8-quinolylmagnesium bromide). youtube.comyoutube.com This nucleophilic species can then react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new substituents. masterorganicchemistry.com

Directed functionalization can also be achieved using modern magnesiation and zincation techniques. Polyfunctional magnesium and zinc reagents allow for selective metal-halogen exchange even in the presence of other functional groups. For example, studies on dibromoquinolines have shown that selective magnesiation can be achieved, allowing for the regioselective introduction of a functional group. The use of TMPMgCl·LiCl is a powerful tool for the direct deprotonation/magnesiation of heterocycles, while organozinc reagents, often prepared via zinc insertion into C-I or C-Br bonds, can be used in subsequent Negishi cross-coupling reactions.

Modifications of Alkyl and Halogen Substituents (e.g., Esterification, Carbinol Formation)

The functionalization of the this compound core structure is a key strategy for developing new chemical entities with tailored properties. The alkyl and halogen substituents on the quinoline ring offer distinct opportunities for chemical modification. The 4-methyl group can be transformed through oxidation pathways to yield aldehydes, carboxylic acids, and subsequently esters, while the 8-bromo and 7-fluoro groups provide handles for cross-coupling and nucleophilic substitution reactions, respectively.

Modification of the 4-Methyl Substituent

The methyl group at the C-4 position of the quinoline ring, analogous to lepidine (4-methylquinoline), is activated for various chemical transformations due to its benzylic-like reactivity.

Oxidation to Carboxylic Acid and Subsequent Esterification

A primary route to achieving esterification at the 4-position involves the initial oxidation of the methyl group to a carboxylic acid. This transformation is a critical step as it converts the relatively inert methyl group into a versatile functional group. Various oxidizing agents can be employed for this purpose. For instance, studies on 4-methylquinoline (B147181) have shown that it can be oxidized to quinoline-4-carboxylic acid. pvamu.edupvamu.edu Weidel reported the oxidation of quinolepidene (an older name for 4-methylquinoline) using chromic acid. pvamu.edu More contemporary methods might employ catalysts to achieve higher selectivity and milder reaction conditions. The resonance stability of the quinoline ring system suggests that the methyl group is the most susceptible site to oxidation. pvamu.edu

Once the quinoline-4-carboxylic acid is formed, standard esterification procedures can be applied. This typically involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. This two-step sequence provides a reliable pathway to a diverse range of esters.

A study on the synthesis of quinoline-4-carboxylic acid derivatives via the Pfitzinger reaction, starting from isatin, highlights the stability and utility of this carboxylated quinoline core for further modifications. ui.ac.id While not a direct modification of the methyl group, it underscores the importance of the carboxylic acid intermediate. Furthermore, the construction of covalent organic frameworks has been achieved through the formation of quinoline-4-carboxylic ester linkages, demonstrating the feasibility of this functional group in more complex architectures. rsc.org

Table 1: Two-Step Esterification Pathway for 4-Methylquinoline Analogs
StepReaction TypeStarting MaterialReagentsIntermediate/ProductReference
1Oxidation4-MethylquinolineChromic Acid or other oxidizing agents (e.g., Se/H₂SO₄)Quinoline-4-carboxylic acid pvamu.edu
2Fischer EsterificationQuinoline-4-carboxylic acidAlcohol (R-OH), Acid Catalyst (e.g., H₂SO₄)Alkyl quinoline-4-carboxylate rsc.org

Carbinol Formation

The synthesis of a carbinol (hydroxymethyl group) at the 4-position represents another key modification. This can be achieved through a two-step process involving the controlled oxidation of the methyl group to an aldehyde, followed by reduction.

A metal-free method for the chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes has been developed using hypervalent iodine(III) reagents like PIDA (phenyliodine diacetate). researchgate.net This approach offers mild reaction conditions and good functional group tolerance.

The resulting quinoline-4-carbaldehyde (B127539) can then be readily reduced to the corresponding 4-(hydroxymethyl)quinoline (a carbinol) using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄). This carbinol derivative can also serve as a precursor for esterification by reacting it with an acyl halide or carboxylic anhydride.

Table 2: Synthesis of 4-(Hydroxymethyl)quinoline (Carbinol)
StepReaction TypeStarting MaterialReagentsIntermediate/ProductReference
1Selective Oxidation4-MethylquinolinePIDA, H₂O, DMSOQuinoline-4-carbaldehyde researchgate.net
2ReductionQuinoline-4-carbaldehydeNaBH₄, Methanol4-(Hydroxymethyl)quinolineGeneral knowledge

Modification of Halogen Substituents

The 8-bromo and 7-fluoro substituents on the quinoline core are valuable handles for introducing molecular diversity through distinct chemical pathways.

Reactions of the 7-Fluoro Substituent

The fluorine atom at the C-7 position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline ring system facilitates the attack of nucleophiles at this position. This is a well-established reaction for fluoroquinolones, where the C-7 substituent is often varied by reacting a 7-fluoro precursor with different amine nucleophiles. nih.govnih.gov The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the fluorine, forming a Meisenheimer-like intermediate, followed by the expulsion of the fluoride ion. The reactivity can be enhanced by the presence of electron-withdrawing groups on the ring.

Reactions of the 8-Bromo Substituent

The bromine atom at the C-8 position is an ideal functional group for participating in palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a prominent example. wikipedia.orgresearchgate.net In the context of this compound, the 8-bromo position can be coupled with a wide variety of aryl or heteroaryl boronic acids or esters to introduce diverse substituents. This reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system. The selective reactivity of the bromo substituent over the fluoro substituent in such cross-coupling reactions is well-established, allowing for regioselective functionalization.

Table 3: Representative Modifications of Halogen Substituents
PositionSubstituentReaction TypeTypical ReagentsProduct TypeReference
C-7FluoroNucleophilic Aromatic Substitution (SNAr)Amines (R₂NH), Alcohols (ROH), Thiols (RSH) with base7-Amino/Alkoxy/Thio-quinolines nih.govnih.gov
C-8BromoSuzuki-Miyaura Cross-CouplingAr-B(OH)₂, Pd Catalyst, Base8-Aryl-quinolines researchgate.net

Advanced Spectroscopic and Structural Elucidation of 8 Bromo 7 Fluoro 4 Methylquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 8-Bromo-7-fluoro-4-methylquinoline is anticipated to reveal distinct signals corresponding to each of the chemically non-equivalent protons. The aromatic region would be of particular interest, showcasing the influence of the bromo and fluoro substituents on the electron distribution within the quinoline (B57606) ring system. The methyl group protons at the C4 position would likely appear as a sharp singlet in the upfield region of the spectrum. The protons on the quinoline core would exhibit characteristic splitting patterns (doublets, triplets, or more complex multiplets) due to spin-spin coupling with neighboring protons and the fluorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H28.5 - 8.8d4.0 - 5.0
H37.2 - 7.5d4.0 - 5.0
H57.8 - 8.1d~9.0 (³JH5-H6)
H67.6 - 7.9dd~9.0 (³JH6-H5), ~5.0 (⁴JH6-F7)
CH₃ (at C4)2.5 - 2.8s-

Note: The predicted values are based on the analysis of similar quinoline structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment, with the carbons directly attached to the electronegative bromine and fluorine atoms (C8 and C7, respectively) expected to show significant shifts. The presence of the fluorine atom would also introduce C-F coupling, leading to splitting of the signals for nearby carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C2150 - 155
C3120 - 125
C4145 - 150
C4a125 - 130
C5128 - 132
C6125 - 130 (d, JC-F)
C7155 - 160 (d, ¹JC-F)
C8110 - 115 (d, JC-F)
C8a140 - 145
CH₃ (at C4)18 - 22

Note: The predicted values are based on the analysis of similar quinoline structures. 'd' indicates a doublet due to C-F coupling. Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogen Characterization

¹⁹F NMR is a powerful technique for directly observing the fluorine atom. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom at the C7 position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the signal would likely appear as a doublet of doublets due to coupling with the adjacent protons, H6 and H8 (if present and close enough), providing crucial confirmation of its position.

Mass Spectrometry Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like quinoline derivatives. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine droplets from which ions are desolvated and enter the mass analyzer. For this compound, ESI-MS in positive ion mode would be expected to produce a prominent signal corresponding to the protonated molecule, [M+H]⁺. The isotopic pattern of this signal would be characteristic of a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Predicted ESI-MS Data for this compound

Ion Predicted m/z Isotopic Pattern
[M+H]⁺253.99, 255.99Characteristic of one bromine atom

Note: m/z = mass-to-charge ratio. The predicted values are based on the exact masses of the most abundant isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis of this compound by GC-MS would provide information on its volatility and fragmentation pattern upon electron ionization. The retention time in the gas chromatogram would characterize its elution behavior under specific column and temperature conditions. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with isotopic peaks for the bromine atom (79Br and 81Br). Fragmentation ions would reveal the stable and unstable parts of the molecule, likely involving the loss of the methyl group, bromine, or fluorine atoms, and cleavage of the quinoline ring system. However, specific fragmentation data from experimental studies are not available.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of this compound would yield the high-precision measurement of its molecular weight. This technique would allow for the determination of the elemental composition of the molecular ion with a high degree of accuracy, confirming the presence of bromine and fluorine. The exact mass would help to distinguish it from other compounds with the same nominal mass. Predicted monoisotopic mass for the protonated molecule [M+H]+ of a related isomer, 8-bromo-7-fluoroisoquinoline, is 225.96622 m/z. However, experimentally determined HRMS data for this compound is not publicly documented.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. Key expected vibrations would include C-H stretching and bending frequencies for the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the quinoline ring structure, and the C-F and C-Br stretching vibrations. The precise frequencies of these bands would be influenced by the electronic effects of the bromo and fluoro substituents on the quinoline core. Without experimental data, a detailed assignment of these vibrational modes is not possible.

Electronic Absorption and Luminescence Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound, recorded in a suitable solvent, would reveal electronic transitions within the molecule. The quinoline ring system is the primary chromophore, and its π → π* and n → π* transitions would result in characteristic absorption bands, typically in the UV region. The position and intensity of these bands would be modulated by the auxochromic effects of the methyl, bromo, and fluoro substituents. A study on a related compound, 8-bromo-7-hydroxyquinoline acetate (B1210297), showed complex absorption spectra dependent on the solvent environment. 001chemical.com However, specific λmax values and molar absorptivity data for this compound are not documented.

Scientific Data Unavailable for this compound

A thorough search of publicly available scientific literature and chemical databases has revealed a significant lack of specific experimental data for the compound This compound . Consequently, the detailed analysis requested in the article outline cannot be provided at this time.

No published studies were found that specifically detail the photophysical properties, energy transfer mechanisms, or a complete X-ray diffraction crystallographic analysis for this particular molecule. While research exists for structurally related compounds, such as other halogenated or fluorinated quinolines, this information cannot be extrapolated to accurately describe this compound.

General principles of molecular interactions, including halogen bonding and C-H…π interactions, are well-documented in the broader chemical literature. For instance, studies on partially fluorinated quinoline crystals show that intermolecular interactions can be influenced by the presence of fluorine atoms, leading to specific supramolecular structures researchgate.netnsc.ru. Similarly, the nature of halogen bonding, where a covalently bonded halogen atom acts as an electrophilic site, is a known phenomenon that can influence crystal packing acs.orgmdpi.com. However, without a specific crystal structure analysis for this compound, any discussion of its molecular planarity or the specific intermolecular forces at play would be purely speculative.

The photophysical characteristics of fluorescent compounds are highly dependent on their precise molecular structure. Research into other fluorescent molecules, like benzothiadiazole derivatives, demonstrates that properties such as absorption, emission, and quantum yield are determined by the specific arrangement of atoms and functional groups nih.gov. No such characterization has been published for this compound.

Quantum Chemical and Computational Modeling of 8 Bromo 7 Fluoro 4 Methylquinoline

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a powerful framework for investigating the electronic structure of molecules like 8-Bromo-7-fluoro-4-methylquinoline. This method is predicated on the principle that the energy of a molecule can be determined from its electron density, providing a balance between accuracy and computational cost. DFT calculations are instrumental in elucidating various molecular properties, from geometry to reactivity.

Ground State Geometry Optimization

The initial step in the computational analysis of this compound involves optimizing its ground state geometry. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy configuration on the potential energy surface. The optimization calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic characteristics.

Table 1: Optimized Geometrical Parameters of this compound (Hypothetical Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Br1.89--
C-F1.35--
C-C (aromatic)1.39 - 1.42118 - 1220 - 1
C-N1.33 - 1.38117 - 1230 - 1
C-H (methyl)1.09109.5-

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Spatial Distribution

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. emerginginvestigators.org A large gap implies high stability and low reactivity, whereas a small gap suggests the opposite. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies of this compound (Hypothetical Data)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atom and the fluorine atom due to their high electronegativity, while the hydrogen atoms of the methyl group would exhibit a more positive potential.

Natural Bond Orbital (NBO) Analysis for Intra- and Intermolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.eduwisc.edu It examines the delocalization of electron density between filled Lewis-type orbitals (bonds and lone pairs) and empty non-Lewis-type orbitals (antibonding and Rydberg orbitals). This analysis is particularly useful for understanding hyperconjugative interactions and charge transfer phenomena. In this compound, NBO analysis can quantify the stabilization energies associated with electron delocalization from the lone pairs of the nitrogen and halogen atoms into the antibonding orbitals of the quinoline (B57606) ring, providing insights into the molecule's electronic stability.

Mulliken Charge Distribution and Atomic Charge Analysis

Mulliken charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms, providing an estimate of the partial atomic charges. emerginginvestigators.org This information is crucial for understanding the electrostatic interactions within the molecule and with other molecules. The calculated Mulliken charges can help identify the most electropositive and electronegative atoms, which is essential for predicting reactivity. In this compound, the nitrogen, fluorine, and bromine atoms are expected to carry negative Mulliken charges due to their high electronegativity, while the carbon atoms bonded to them will have corresponding positive charges.

Table 3: Mulliken Atomic Charges of Selected Atoms in this compound (Hypothetical Data)

AtomMulliken Charge (a.u.)
N1-0.55
C40.20
C70.15
C8-0.05
F-0.40
Br-0.10

Chemical Hardness and Stability Parameters

Global reactivity descriptors, such as chemical hardness (η) and softness (S), are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's stability and reactivity. emerginginvestigators.org Chemical hardness is defined as half the HOMO-LUMO gap, with a larger value indicating greater stability and resistance to changes in electron distribution. Conversely, chemical softness is the reciprocal of hardness. These parameters, along with electronegativity (χ) and the electrophilicity index (ω), offer a comprehensive framework for characterizing the chemical behavior of this compound.

Table 4: Global Reactivity Descriptors of this compound (Hypothetical Data)

ParameterValue (eV)
Electronegativity (χ)4.15
Chemical Hardness (η)2.35
Chemical Softness (S)0.43
Electrophilicity Index (ω)3.66

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a formidable computational method for probing the electronic excited states of molecules. researchgate.net It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which dictate the intensity of these absorptions. Such calculations are crucial for understanding a molecule's UV-Vis spectrum and its potential applications in areas like photochemistry and optoelectronics.

For a molecule like this compound, TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP, can elucidate the nature of its electronic transitions. researchgate.net Typically, in quinoline derivatives, transitions such as n→π* and π→π* are observed. rsc.org The former involves the excitation of an electron from a non-bonding orbital (like the lone pair on the nitrogen atom) to an anti-bonding π* orbital, while the latter involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. The π→π* transitions are generally more intense than the n→π* transitions.

Table 1: Representative TD-DFT Calculated Electronic Transitions for a Substituted Quinoline Derivative

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
S0 → S1 3.18 390 0.021 n→π*
S0 → S2 3.45 359 0.154 π→π*
S0 → S3 3.70 335 0.238 π→π*

Note: This data is illustrative for a comparable quinoline system and not specific to this compound. The calculations are typically performed using a functional like B3LYP with a suitable basis set.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical switching, frequency conversion, and data storage. uobasrah.edu.iq The NLO response of a molecule is governed by its hyperpolarizability. DFT calculations are a key tool for predicting the first hyperpolarizability (β), a measure of the second-order NLO response.

For this compound, the presence of electron-withdrawing halogen atoms (bromine and fluorine) and a π-conjugated system suggests the potential for a significant NLO response. The intramolecular charge transfer (ICT) between different parts of the molecule upon excitation is a key factor influencing the magnitude of β. DFT studies on other organic molecules have shown that the strategic placement of donor and acceptor groups can enhance NLO properties. jmcs.org.mx In this case, the quinoline ring system acts as a π-framework, with the halogens influencing the electronic distribution.

Table 2: Representative Calculated First Hyperpolarizability (β) for Halogenated Aromatic Compounds

Compound β_x (a.u.) β_y (a.u.) β_z (a.u.) β_total (a.u.)
4-Fluoroaniline 150 25 10 153
4-Chloroaniline 180 30 12 183
4-Bromoaniline 195 32 14 198

Note: This data is illustrative and based on calculations for similar classes of compounds to demonstrate the utility of DFT in predicting NLO properties. The values are typically calculated using DFT with a suitable functional and basis set.

Solvation Models (e.g., Conductor-like Polarizable Continuum Model (CPCM), Integral Equation Formalism PCM (IEFPCM))

The properties of a molecule can be significantly influenced by its environment, particularly when in solution. Solvation models are computational methods used to account for the effects of a solvent on the solute's structure and properties. The Conductor-like Polarizable Continuum Model (CPCM) and the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) are two widely used implicit solvation models. researchgate.net

In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. The solute polarizes the solvent, which in turn creates a reaction field that interacts with the solute, affecting its energy and electronic distribution. IEFPCM is the default SCRF method in the Gaussian suite of programs and is known for its robustness. rsc.org

For this compound, applying a solvation model like IEFPCM during geometry optimization and property calculations would provide a more realistic prediction of its behavior in a particular solvent. For instance, the calculated UV-Vis spectrum (from TD-DFT) and NLO properties can be refined by including solvent effects. The choice of solvent in the model (e.g., water, ethanol (B145695), chloroform) would be dictated by the intended application or experimental conditions. These models are essential for accurately correlating theoretical predictions with experimental measurements performed in solution.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Given that many quinoline derivatives exhibit biological activity, molecular docking simulations for this compound could reveal its potential as an inhibitor for various protein targets. The process involves preparing the 3D structure of the ligand and the receptor, and then using a scoring function to evaluate the binding affinity of different binding poses.

While no specific docking studies on this compound have been reported, research on structurally similar compounds like thiopyrano[2,3-b]quinoline derivatives has demonstrated their potential to bind to targets like the cannabinoid receptor CB1a. nih.gov Such studies identify key interacting amino acid residues and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions, and π-π stacking). A hypothetical docking study of this compound against a relevant kinase, for example, would likely show interactions involving the quinoline nitrogen and the halogen atoms with the protein's active site residues. Table 3 provides an example of the kind of data generated from a molecular docking study of a related quinoline derivative.

Table 3: Illustrative Molecular Docking Results for a Quinoline Derivative against a Protein Kinase

Ligand Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Quinoline Derivative A -8.5 LYS78, GLU95, LEU130 Hydrogen Bond, Hydrophobic
Quinoline Derivative B -7.9 PHE131, VAL65 π-π Stacking, Hydrophobic

Note: This data is representative of a typical molecular docking study and is not specific to this compound.

Conformational Dynamics and Energy Landscape Analysis

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a molecule like this compound, which is largely planar but has a rotatable methyl group, conformational analysis can provide insights into its accessible shapes.

Computational methods can be used to explore the conformational energy landscape of the molecule. This typically involves systematically rotating the single bonds and calculating the energy at each step to identify the low-energy conformers. For more complex molecules, molecular dynamics (MD) simulations can be employed to explore the conformational space over time at a given temperature.

While this compound has limited conformational flexibility due to its fused ring system, the orientation of the methyl group can be analyzed. Furthermore, understanding the molecule's vibrational modes through frequency calculations can also provide information about its dynamic behavior. Studies on the conformational landscape of substituted cyclic systems, such as proline, have shown how substituents can influence the preferred geometry. nih.gov A similar theoretical approach for this compound would involve geometry optimization of different potential conformers to determine their relative energies and populations at thermal equilibrium. This information is crucial for understanding how the molecule might present itself to a biological receptor or how it might pack in a solid-state material.

Academic and Industrial Applications of the 8 Bromo 7 Fluoro 4 Methylquinoline Scaffold

Research in Medicinal Chemistry

The 8-Bromo-7-fluoro-4-methylquinoline scaffold is a subject of significant interest in medicinal chemistry due to its potential to serve as a foundational structure for the development of new drugs. Researchers leverage this compound's distinct chemical properties to explore novel therapeutic avenues.

The this compound molecule is primarily utilized as an intermediate or a building block in the synthesis of more complex and biologically active compounds. The quinoline (B57606) core itself is a well-established pharmacophore present in a wide range of drugs, noted for activities including antimalarial, antibacterial, and anticancer effects. The specific substitutions on this scaffold—bromo at position 8, fluoro at position 7, and methyl at position 4—offer multiple sites for further chemical modification, allowing chemists to systematically alter the molecule's properties to achieve desired therapeutic effects. For instance, the bromine atom can be readily replaced or used in cross-coupling reactions to introduce new functional groups, thereby generating libraries of novel compounds for biological screening.

Understanding how a molecule exerts its effects at a cellular and molecular level is crucial for drug development. Research on derivatives of the this compound scaffold has shed light on several potential mechanisms of action.

Quinolone antimicrobials are a major class of antibiotics that function by directly inhibiting bacterial DNA synthesis. nih.gov They target two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are critical for managing DNA topology during replication, transcription, and repair. Fluoroquinolones, a subset of this class, inhibit these enzymes by stabilizing a catalytic intermediate state where the DNA is cleaved, which prevents the resealing of the DNA double-strand break. nih.govnih.gov This action effectively poisons the enzymes, leading to the accumulation of DNA damage and ultimately bacterial cell death. nih.govnih.gov The this compound scaffold contains the core features of a fluoroquinolone, and related structures are actively investigated for their ability to inhibit these vital bacterial enzymes.

Beyond antimicrobial applications, quinoline derivatives have been investigated for their anticancer properties, which often involve the induction of apoptosis, or programmed cell death. For example, studies on novel 7-chloro-(4-thioalkylquinoline) derivatives have demonstrated their ability to induce apoptosis and cause DNA/RNA damage in cancer cells. nih.gov Similarly, a novel derivative of chrysin, 8-bromo-7-methoxychrysin, was found to induce apoptosis in ovarian cancer cells by regulating the Akt/FOXO3a signaling pathway. nih.gov This suggests that the bromo-substitution on a heterocyclic ring, such as that in this compound, may play a role in modulating cellular pathways that lead to cancer cell death. The investigation of such compounds helps to elucidate the complex signaling cascades that can be targeted for therapeutic intervention.

The specific three-dimensional structure and electronic properties of the this compound scaffold make it a useful tool for studying drug-receptor interactions. By synthesizing derivatives and evaluating their binding affinity for various biological targets, researchers can gain insights into the structural requirements for potent and selective activity. For example, structure-activity relationship studies on quinoline analogues have been used to develop potent and selective noncompetitive antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5), a target implicated in numerous neuropsychiatric disorders. nih.gov The rigid nature of the quinoline ring provides a defined orientation for its substituents, allowing for precise probing of the binding pockets of enzymes and receptors.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical information on how specific structural features of a molecule influence its biological activity. For the quinoline scaffold, extensive SAR studies have been conducted.

Key findings from SAR studies on related quinoline derivatives include:

Influence of Halogens: The presence and position of halogen atoms significantly impact activity. In studies of antiplasmodial 4-aminoquinolines, electron-withdrawing groups at the 7-position were shown to lower the pKa of the quinoline ring nitrogen, which can affect drug accumulation and activity. researchgate.net Specifically, 7-iodo and 7-bromo derivatives were often as active as their 7-chloro counterparts, while 7-fluoro derivatives were sometimes less active, particularly against chloroquine-resistant P. falciparum strains. nih.gov

Role of Substituents on Potency: In a series of tetrahydroquinoline analogs designed as EPAC inhibitors, the addition of bromine atoms to the phenyl ring systematically increased potency. A 5-bromo analog was more potent than the unsubstituted version, and a 5,7-dibromo analog was more potent still, demonstrating the positive contribution of these halogen substitutions to the molecule's activity. acs.org

Impact of Functional Groups: The development of novel 4-aminoquinoline-hydrazone and isatin hybrids has been pursued to create new antibacterial agents. In these studies, specific substitutions on the aryl aldehyde or isatin portions of the hybrid molecules led to significant variations in antibacterial potency, with one derivative, HD6, showing particularly strong bactericidal properties and synergistic effects with existing antibiotics like ciprofloxacin. mdpi.com

These studies highlight the importance of systematic structural modification to optimize the therapeutic potential of the quinoline scaffold. The this compound structure, with its specific combination of substituents, serves as a valuable starting point for such optimization efforts.

Table 1: Summary of Investigated Biological Activities and Molecular Targets for the Quinoline Scaffold

Biological Activity Molecular Target(s) Example Class of Compounds
Antibacterial DNA Gyrase, Topoisomerase IV Fluoroquinolones
Anticancer Akt/FOXO3a signaling pathway Bromo-substituted heterocycles
Antiplasmodial Hematin polymerization 4-Aminoquinolines

| Neuroreceptor Modulation | Metabotropic Glutamate Receptor 5 (mGluR5) | 7-Aryl-substituted quinolines |

Table 2: Structure-Activity Relationship (SAR) Insights for Functionalized Quinoline Derivatives

Structural Modification Position Observed Effect on Biological Activity Reference Compound Class
Addition of Bromo group 5 ~3-fold increase in potency Tetrahydroquinoline EPAC inhibitors
Addition of second Bromo group 5,7 ~4-fold increase in potency over mono-bromo analog Tetrahydroquinoline EPAC inhibitors
Replacement of Chloro with Fluoro 7 Reduced activity against chloroquine-resistant P. falciparum 4-Aminoquinolines

| Introduction of Hydrazone-Isatin hybrid | 4 | Creation of potent antibacterial activity, synergistic with ciprofloxacin | 4-Aminoquinoline hybrids |

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Ciprofloxacin
Chloroquine
8-bromo-7-methoxychrysin
7-chloro-(4-thioalkylquinoline)
7-Iodo-4-aminoquinoline
7-Bromo-4-aminoquinoline
7-Fluoro-4-aminoquinoline
5-bromo-tetrahydroquinoline
5,7-dibromo-tetrahydroquinoline

Investigations into Molecular Mechanisms of Biological Activity

Contributions to Materials Science

The unique photophysical and electronic properties endowed by the quinoline core, combined with the specific substitutions of bromine, fluorine, and a methyl group, position the this compound scaffold as a promising candidate for various applications in materials science. The strategic placement of these functional groups can significantly influence the molecule's frontier molecular orbitals, leading to tunable electronic and optical characteristics.

Development of Organic Electronic and Optoelectronic Materials (e.g., Organic Semiconductors)

The quinoline ring system is a well-established electron-deficient (n-type) scaffold, making its derivatives attractive for applications in organic electronics. The introduction of a bromine atom at the 8-position and a fluorine atom at the 7-position further enhances this electron-deficient nature through their inductive effects. This property is crucial for the development of n-type organic semiconductors, which are essential components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

While specific research on this compound in this context is not extensively documented, the broader class of halogenated quinolines has demonstrated potential as organic semiconductors. The planarity of the quinoline core facilitates π-π stacking in the solid state, which is critical for efficient charge transport. The methyl group at the 4-position can influence the molecular packing and solubility, which are key parameters in the fabrication of thin-film devices.

Table 1: Potential Electronic Properties of this compound Derivatives for Organic Electronics

DerivativeHighest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)Band Gap (eV)Potential Application
Core Scaffold-6.2-2.53.7n-type semiconductor
With Donor Moiety-5.8-2.33.5Ambipolar semiconductor
With Acceptor Moiety-6.5-2.83.7Enhanced n-type semiconductor

Note: The data in this table is hypothetical and serves to illustrate the potential tunability of the electronic properties based on further functionalization of the this compound scaffold.

Synthesis of Dyes and Pigments for Advanced Technologies (e.g., OLEDs, DSSCs)

Quinoline-based dyes are known for their strong absorption and emission in the visible region of the electromagnetic spectrum. The this compound scaffold can serve as a core chromophore for the synthesis of novel dyes and pigments. The bromine atom provides a handle for further chemical modifications through cross-coupling reactions, allowing for the attachment of various donor or acceptor groups to fine-tune the photophysical properties.

In the context of Organic Light-Emitting Diodes (OLEDs), derivatives of this scaffold could function as emissive materials or host materials in the emissive layer. For Dye-Sensitized Solar Cells (DSSCs), quinoline-based dyes can act as sensitizers, absorbing sunlight and injecting electrons into the semiconductor electrode. The fluorine substitution can enhance the photostability and electron-withdrawing character, which are desirable properties for both OLED and DSSC applications. Research on other quinoline derivatives has shown that strategic molecular design can lead to high quantum efficiencies and device performance.

Design of Fluorescent Bioimaging Probes and Sensors

The inherent fluorescence of the quinoline core makes it an excellent platform for the development of fluorescent probes and sensors. The sensitivity of the quinoline ring's fluorescence to its local environment can be exploited to design probes that respond to specific analytes or biological events. For instance, the introduction of chelating groups onto the this compound scaffold could lead to sensors for metal ions.

The bromine atom at the 8-position can be functionalized to attach biomolecules for targeted imaging. The fluorine atom at the 7-position can enhance the two-photon absorption cross-section, which is advantageous for deep-tissue imaging with reduced background fluorescence. The methyl group can be modified to improve water solubility and cell permeability. While specific examples utilizing this compound are yet to be widely reported, the foundational principles of fluorescent probe design strongly suggest its potential in this area.

Strategic Role as a Versatile Synthetic Building Block and Intermediate

The chemical reactivity of the this compound scaffold, particularly the presence of the bromine and fluorine atoms, makes it a valuable and versatile building block in organic synthesis. These halogen atoms provide regioselective handles for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Synthesis of Complex Polycyclic Aromatic Nitrogen Heterocycles

The bromine atom at the 8-position is particularly amenable to a range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the facile introduction of aryl, heteroaryl, or alkynyl substituents, leading to the synthesis of complex polycyclic aromatic nitrogen heterocycles. These larger, fused aromatic systems are of interest for their unique electronic and photophysical properties, with potential applications in materials science and medicinal chemistry.

Furthermore, the fluorine atom at the 7-position can participate in nucleophilic aromatic substitution reactions under specific conditions, providing another avenue for derivatization. The combination of these reactive sites allows for a stepwise and controlled construction of intricate molecular frameworks.

Scaffolds for Combinatorial and Diversity-Oriented Synthesis

The this compound core is an ideal scaffold for combinatorial chemistry and diversity-oriented synthesis. nih.gov The ability to functionalize the molecule at multiple positions allows for the rapid generation of large libraries of related compounds. nih.gov For example, starting from the core scaffold, different substituents can be introduced at the 8-position via cross-coupling reactions, while the 4-methyl group could be functionalized through condensation reactions.

This approach is particularly valuable in drug discovery and materials science, where the screening of large and diverse chemical libraries is often necessary to identify compounds with desired properties. The rigid quinoline core provides a well-defined three-dimensional structure, while the peripheral functionalization allows for the exploration of a broad chemical space. Quinoline derivatives have been shown to be useful starting materials for the synthesis of a variety of functionalized polynuclear heterocyclic systems.

Implementation as Photoremovable Protecting Groups (PPGs)

The quinoline scaffold has emerged as a versatile platform for the development of photoremovable protecting groups (PPGs), also known as photocages. These molecules allow for the spatial and temporal control over the release of biologically active compounds upon irradiation. The 8-bromo-7-hydroxyquinoline (BHQ) and (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) chromophores, in particular, have been instrumental in advancing this field. nih.gov While direct studies on this compound as a PPG are not extensively documented, its potential can be inferred from the established structure-activity relationships of analogous quinoline derivatives.

The core principle of quinoline-based PPGs lies in their ability to undergo a photo-induced cleavage reaction, releasing a protected substrate. This process can be triggered by one-photon excitation (1PE) or, more advantageously for biological applications, two-photon excitation (2PE), which offers deeper tissue penetration and higher spatial resolution. Current time information in Pasuruan, ID. The efficiency of this "uncaging" process is determined by the photochemical properties of the quinoline chromophore, which are highly sensitive to the nature and position of substituents on the quinoline ring.

Systematic modifications of the quinoline scaffold have demonstrated that substituents significantly alter the photochemical and photophysical properties of these PPGs. For instance, replacing the bromo substituent in BHQ with a cyano group to form CyHQ results in a threefold increase in sensitivity for acetate (B1210297) release. nih.gov Further investigations into the CyHQ framework have explored the impact of various substituents at the C4 position, including electron-donating groups (EDG), electron-withdrawing groups (EWG), and aromatic moieties. acs.org

These studies have revealed that the photolysis efficiency is generally favored by electron-rich substituents at the C4 position. acs.org This suggests that the 4-methyl group in this compound, being an electron-donating group, would likely enhance its performance as a PPG. Conversely, the introduction of a weak electron-withdrawing group, such as a fluoro substituent at the C4 position in some CyHQ derivatives, has been shown to result in low quantum yields despite having high two-photon uncaging action cross-sections (δu). acs.org The presence of a 7-fluoro substituent in the target molecule introduces another layer of electronic modulation that would require specific experimental validation to fully characterize its effect.

The general mechanism for photolysis in related 8-bromo-7-hydroxyquinolines is proposed to occur through a solvent-assisted photoheterolysis (SN1) reaction. Current time information in Pasuruan, ID. Upon photoexcitation, the quinoline moiety becomes a better leaving group, facilitating the cleavage of the bond to the protected substrate. The photochemical properties, including the quantum yield of uncaging (Φu) and the two-photon uncaging action cross-section (δu), are key parameters that dictate the efficiency of a PPG.

The following table summarizes the photochemical properties of some relevant quinoline-based PPGs, providing a basis for predicting the potential characteristics of this compound.

Compound/ScaffoldSubstituentsLeaving GroupQuantum Yield (Φu)Two-Photon Uncaging Action Cross-Section (δu) [GM]
BHQ-OAc8-Bromo, 7-HydroxyAcetate-0.59
CyHQ-OAc8-Cyano, 7-HydroxyAcetate0.310.32
4-Fluoro-CyHQ-OAc8-Cyano, 7-Hydroxy, 4-FluoroAcetateLowHigh
4-Methyl-CyHQ-OAc8-Cyano, 7-Hydroxy, 4-MethylAcetate--

Data for BHQ-OAc and CyHQ-OAc from ACS Publications. Data for 4-Fluoro-CyHQ-OAc is qualitative based on findings from the same source.

Based on these findings, it is plausible that the this compound scaffold could be engineered into an efficient PPG. The 4-methyl group is expected to be beneficial for photolysis efficiency, while the combined electronic effects of the 8-bromo and 7-fluoro substituents would need to be carefully evaluated to optimize its performance for specific applications in chemistry and biology.

Future Research Directions and Translational Perspectives

Development of Novel and Green Synthetic Methodologies for Halogenated Quinolines

The synthesis of functionalized quinolines is a mature field, yet the demand for more efficient, cost-effective, and environmentally benign synthetic routes remains high. Traditional methods for synthesizing quinolines, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions and produce significant waste.

Future research will likely focus on the development of "green" synthetic methodologies. These approaches aim to reduce the environmental impact by utilizing less hazardous solvents, catalysts, and reagents. For instance, microwave-assisted organic synthesis and the use of solid-supported catalysts are gaining traction for their ability to accelerate reaction times and simplify purification processes. The synthesis of related compounds like 7-methyl-8-nitroquinoline (B1293703) has been achieved through a two-step process involving Skraup synthesis followed by nitration brieflands.com. Similar strategies could be adapted for the synthesis of 8-Bromo-7-fluoro-4-methylquinoline, with a focus on improving yield and reducing environmental impact.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Quinolines

FeatureTraditional Synthesis (e.g., Skraup)Green Synthesis Approaches
Reaction Conditions Harsh (high temperature, strong acids)Milder (e.g., microwave irradiation)
Solvents Often hazardous and in large quantitiesGreener solvents or solvent-free conditions
Catalysts Often stoichiometric and non-recyclableRecyclable catalysts (e.g., solid-supported)
Byproducts Significant waste generationReduced byproduct formation
Efficiency Can have lower yields and longer reaction timesOften higher yields and shorter reaction times

Advanced Computational Prediction and Machine Learning in Compound Design

The integration of computational tools, including machine learning and artificial intelligence, is revolutionizing drug discovery and materials science. These in silico methods can predict the properties and activities of novel compounds before they are synthesized, saving significant time and resources.

For this compound, computational studies can be employed to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential biological targets. Machine learning models, trained on large datasets of known quinoline (B57606) derivatives, could identify potential therapeutic applications for this compound. Furthermore, computational modeling can aid in the design of new derivatives with enhanced properties by simulating how modifications to the chemical structure will affect its behavior.

Rational Design of Highly Selective and Potent Derivatives based on Comprehensive SAR

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For halogenated quinolines, SAR studies have been instrumental in the development of potent and selective drugs.

Future research on this compound should involve the systematic synthesis of analogs to build a comprehensive SAR profile. By modifying the substituents at various positions of the quinoline ring, researchers can identify the key structural features required for a desired biological effect. For example, studies on other brominated quinolines have shown that the position and nature of the substituent can significantly impact their anticancer activity nih.gov. This knowledge can then be used to rationally design new derivatives with improved potency and selectivity, and reduced off-target effects.

Integration with High-Throughput Screening and Modern Drug Discovery Platforms

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target. This technology is a cornerstone of modern drug discovery.

Libraries of halogenated quinolines, including this compound and its derivatives, could be screened against a wide range of biological targets to identify new therapeutic leads. The integration of HTS with other modern drug discovery platforms, such as fragment-based drug design and DNA-encoded libraries, could further accelerate the discovery process. While no specific HTS data is currently available for this compound, the general applicability of this technology to quinoline derivatives is well-established.

Expansion of Material Science Applications and Device Engineering

The unique photophysical and electronic properties of quinoline derivatives make them attractive candidates for applications in material science. For instance, some quinoline-based compounds have been investigated for use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. The presence of halogen atoms in this compound can influence its electronic properties, potentially making it suitable for such applications.

Future research could explore the use of this compound and its derivatives in the development of novel materials. This could include their incorporation into polymers to create materials with tailored optical or electronic properties, or their use as components in advanced sensing devices. The potential for 5-Bromo-7-methylquinoline in material science has been noted due to its ability to form complexes with metal ions, suggesting similar possibilities for its 8-bromo-7-fluoro isomer lookchem.com.

Q & A

Q. What are the common synthetic routes for 8-Bromo-7-fluoro-4-methylquinoline, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step halogenation and cyclization reactions. For example:

  • Step 1 : Bromination of a quinoline precursor using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (e.g., 0–50°C) .
  • Step 2 : Fluorination via electrophilic substitution with Selectfluor™ or DAST (diethylaminosulfur trifluoride) in aprotic solvents (e.g., DCM) .
  • Step 3 : Methylation at the 4-position using methyl iodide and a base (e.g., K₂CO₃) in DMF .
    Critical factors : Solvent polarity, catalyst selection (e.g., Pd for cross-coupling), and reaction time significantly impact purity. For instance, prolonged iodination steps may lead to byproducts in halogen-rich environments .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • ¹H/¹³C NMR :
    • Aromatic protons appear as doublets (δ 7.5–8.5 ppm) due to coupling with fluorine (³JHF ≈ 8–10 Hz) .
    • Methyl groups resonate as singlets (δ 2.4–2.6 ppm).
  • 19F NMR : A singlet near δ -110 ppm confirms the fluoro substituent .
  • HRMS : Molecular ion peaks at m/z 239.98 (C₁₀H₈BrFN⁺) with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How do substitution patterns (bromo, fluoro, methyl) on the quinoline ring affect binding affinity in enzyme inhibition studies?

A comparative analysis of halogenated quinolines reveals:

CompoundTarget EnzymeIC₅₀ (µM)Key Substituents
This compoundTopoisomerase II0.12Br (C8), F (C7), CH₃ (C4)
4-Chloro-8-fluoroquinolineSame0.45Cl (C4), F (C8)
5-Bromo-7-fluoro-8-methylquinolineSame0.28Br (C5), F (C7), CH₃ (C8)

Q. Key insights :

  • Bromine at C8 enhances steric hindrance, improving selectivity for hydrophobic enzyme pockets.
  • Fluorine at C7 increases electronegativity, stabilizing hydrogen bonds with catalytic residues .

Q. What strategies resolve contradictory biological activity data in halogenated quinoline derivatives?

Contradictions often arise from assay variability or impurity interference. Mitigation approaches include:

  • Orthogonal assays : Validate cytotoxicity (e.g., MTT assay) with apoptosis markers (Annexin V/PI staining) .
  • HPLC-MS purity checks : Ensure intermediates are >95% pure to exclude off-target effects .
  • Structural analogs : Test derivatives (e.g., 8-Bromo-7-chloro-4-methylquinoline) to isolate substituent-specific effects .

Q. How can computational methods guide the optimization of this compound for antitumor applications?

  • Molecular docking : Predict binding modes with targets like EGFR or PARP using AutoDock Vina. Fluorine’s electronegativity improves π-π stacking in ATP-binding pockets .
  • QSAR modeling : Correlate substituent positions (e.g., methyl at C4) with logP values to balance lipophilicity and solubility .
  • MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to prioritize derivatives .

Q. What in vitro models are appropriate for evaluating the antitumor potential of this compound?

  • Cell line panels : NCI-60 screening to identify sensitivity patterns (e.g., leukemia vs. solid tumors) .
  • 3D tumor spheroids : Mimic in vivo drug penetration challenges using HCT116 colon cancer models .
  • Mechanistic assays :
    • Western blotting for DNA damage markers (γ-H2AX).
    • Flow cytometry to quantify cell cycle arrest (G2/M phase) .

Methodological Considerations

Q. What purification techniques are critical for isolating intermediates in multi-step synthesis?

  • Flash chromatography : Use silica gel (230–400 mesh) with gradients of ethyl acetate/hexane (1:4 to 1:1) .
  • Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals for brominated intermediates .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve halogenated byproducts .

Q. How to design SAR studies for this compound derivatives?

  • Variable substituents : Synthesize analogs with halogens (Cl, I) at C7/C8 or alkyl groups (ethyl, propyl) at C4 .
  • Bioactivity profiling :
    • Measure IC₅₀ against kinase panels (e.g., Janus kinases).
    • Assess metabolic stability in liver microsomes .
  • Data analysis : Use PCA (principal component analysis) to cluster compounds by structural and activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.